8-Chloro-6-phenylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGRYDXWHFJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloro 6 Phenylimidazo 1,2 a Pyrazine and Its Analogs
Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyrazine (B1224502) Ring Systems
The construction of the fused imidazo[1,2-a]pyrazine ring system is primarily achieved through cyclization reactions that form the five-membered imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core. These methods range from traditional two-component condensations to more modern and efficient multicomponent reactions.
One of the most fundamental and widely utilized methods for synthesizing the imidazo[1,2-a]pyrazine scaffold is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. In this reaction, the nucleophilic amino group of the pyrazine attacks the electrophilic carbon of the α-halocarbonyl, leading to an intermediate that subsequently cyclizes via intramolecular nucleophilic substitution to form the imidazole ring.
The general reaction involves heating the two components in a suitable solvent, such as ethanol (B145695) or isopropanol. For instance, the synthesis of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives has been achieved by reacting a substituted 2-aminopyrazine with chloroacetaldehyde, a simple α-halocarbonyl compound. researchgate.net This versatile method allows for the introduction of various substituents on both the pyrazine and the newly formed imidazole ring, depending on the choice of starting materials.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering the ability to construct complex molecules in a single step from three or more starting materials. This approach enhances efficiency and atom economy.
Ugi-type reactions have been adapted for the synthesis of imidazo[1,2-a]pyrazines. An efficient, iodine-catalyzed, one-pot, three-component condensation has been developed utilizing a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (typically tert-butyl isocyanide). uni.lubldpharm.com The reaction proceeds through the initial formation of an imine from the 2-aminopyrazine and the aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an iodine-catalyzed [4+1] cycloaddition, yields the final imidazo[1,2-a]pyrazine product. bldpharm.com This method is noted for its operational simplicity, use of a benign and inexpensive catalyst, and good yields at room temperature. uni.lubldpharm.com
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly effective three-component reaction for synthesizing 3-amino-imidazo[1,2-a]azines. researchgate.net This reaction involves an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. elsevierpure.com The process has been successfully scaled for industrial applications, highlighting its robustness and efficiency. The GBB reaction is valued for its ability to rapidly generate libraries of compounds with diverse substitutions, as the nature of the final product can be easily varied by changing any of the three starting components. Studies have shown that a range of aldehydes and isocyanides are well-tolerated, providing access to a wide chemical space.
| Aminopyrazine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Yield |
|---|---|---|---|---|
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl Isocyanide | BF₃·OEt₂, CH₂Cl₂ | High |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl Isocyanide | Sc(OTf)₃, MeCN | Good |
| 2-Aminopyrazine | Formaldehyde | Benzyl Isocyanide | NH₄Cl, MeOH | Moderate |
| 2-Aminopyrazine | Isobutyraldehyde | tert-Butyl Isocyanide | BF₃·MeCN, Trimethyl Orthoformate | 85% |
Multicomponent Reactions for Imidazo[1,2-a]pyrazine Construction
Targeted Synthesis Strategies for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine
The targeted synthesis of this compound can be strategically planned using the classical cyclocondensation methodology. This approach requires the careful selection of precursors that contain the necessary chloro and phenyl functionalities at the correct positions to yield the desired substitution pattern on the final heterocyclic product.
The most direct route involves the reaction between a specifically substituted 2-aminopyrazine and an α-haloketone. The reaction would proceed by heating the two key precursors in a solvent like ethanol, leading to the formation of the target molecule through the established Tschitschibabin condensation mechanism.
To achieve the synthesis of this compound, two key precursors are essential:
3-Chloro-5-phenylpyrazin-2-amine (B3373326) : This is the crucial aminopyrazine starting material. The chloro group at the 3-position and the phenyl group at the 5-position of the pyrazine ring are positioned to become the chloro group at the 8-position and the phenyl group at the 6-position of the final imidazo[1,2-a]pyrazine product, respectively.
2-Bromo-1-phenylethan-1-one (or a related α-haloketone) : This α-halocarbonyl compound serves as the source for the C2 and C3 atoms of the imidazole ring. However, for the specific target this compound, which is unsubstituted at the C2 and C3 positions, a simpler α-halocarbonyl such as chloroacetaldehyde would be required. The phenyl group is already present on the pyrazine precursor.
The core synthetic step is the derivatization of the aminopyrazine precursor through cyclocondensation. The lone pair of the exocyclic amino group of 3-chloro-5-phenylpyrazin-2-amine initiates a nucleophilic attack on the carbonyl-adjacent carbon of the α-haloaldehyde (e.g., chloroacetaldehyde). This is followed by an intramolecular cyclization where the endocyclic pyrazine nitrogen displaces the halide, forming the fused five-membered ring and yielding the aromatic this compound scaffold.
Optimization of Reaction Conditions for Improved Yields
The synthesis of imidazo[1,2-a]pyrazine scaffolds is highly dependent on the careful optimization of reaction parameters to maximize product yields. Key factors that are typically manipulated include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the synthesis of related imidazo[1,2-a]pyridines, a systematic screening of conditions revealed the significant impact of the solvent and catalyst. mdpi.com A study showed that when the reaction was conducted without a solvent (neat) at room temperature, no product was formed. mdpi.com Switching to ethanol as a solvent resulted in a 30% yield, which was further improved to 67% by introducing a catalytic amount of ammonium (B1175870) chloride and increasing the temperature to 60°C. mdpi.com
Similarly, for the synthesis of pyrazine derivatives through the oxidative-coupling of acetophenone (B1666503) and ethylene (B1197577) diamine, the choice of solvent and the amount of catalyst were critical. researchgate.net It was observed that using DMF as a solvent increased the reaction yield. researchgate.net However, increasing the catalyst amount beyond a certain point (from 10mg to 40mg) did not lead to a significant improvement in the yield, indicating an optimal catalyst loading. researchgate.net These examples underscore the necessity of empirical optimization to define the most efficient conditions for a specific transformation.
Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine (B132010) Synthesis This table is illustrative of optimization strategies for related heterocyclic systems.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Neat | Room Temp | 0 |
| 2 | None | Water | Room Temp | Traces |
| 3 | None | EtOH | Room Temp | 30 |
| 4 | NH₄Cl (cat.) | EtOH | Room Temp | 45 |
| 5 | NH₄Cl (cat.) | EtOH | 60 | 67 |
Data adapted from a study on triphenylamine-imidazo[1,2-a]pyridine synthesis. mdpi.com
Regioselectivity in Imidazo[1,2-a]pyrazine Synthesis
Achieving regioselectivity is a significant challenge in the functionalization of heterocyclic scaffolds like imidazo[1,2-a]pyrazine. The inherent electronic properties of the ring system can lead to multiple reactive sites. Recent studies have demonstrated that the choice of metallating agent can provide exquisite control over the regioselectivity of functionalization on the 6-chloroimidazo[1,2-a]pyrazine (B1590719) core. nih.gov
The use of different TMP (2,2,6,6-tetramethylpiperidyl)-based reagents has been shown to direct metalation to different positions on the imidazo[1,2-a]pyrazine ring, allowing for the selective introduction of various electrophiles. nih.gov
Magnesiation with TMPMgCl·LiCl : Treating 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl at -60°C in THF leads to regioselective magnesiation at the C3 position. The resulting organometallic intermediate can then be reacted with a range of electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov
Zincation with TMP₂Zn·2MgCl₂·2LiCl : In a remarkable switch of regioselectivity, using the zincating agent TMP₂Zn·2MgCl₂·2LiCl at -20°C results in metalation at the C5 position. nih.gov Quenching this intermediate with electrophiles provides access to 5,6-disubstituted imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov
This methodology, guided by theoretical pKa calculations, provides a powerful toolkit for decorating the imidazo[1,2-a]pyrazine scaffold at specific positions, which is crucial for structure-activity relationship studies in drug discovery. nih.gov
Table 2: Regioselective Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
| Reagent | Site of Metalation | Product Type |
|---|---|---|
| TMPMgCl·LiCl | C3 | 3-Substituted-6-chloroimidazo[1,2-a]pyrazines |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5-Substituted-6-chloroimidazo[1,2-a]pyrazines |
Data sourced from a study on regioselective functionalization. nih.gov
Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of imidazo[1,2-a]pyrazines and related heterocycles. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. acs.orgresearchgate.net
The development of greener protocols is a significant area of research, with a focus on creating processes that are not only environmentally friendly but also economically viable and efficient. mdpi.com Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly suited for green chemistry principles as they can generate complex molecules in a single step, often with high atom economy. researchgate.net The use of green solvents like eucalyptol (B1671775) has been successfully demonstrated for the synthesis of imidazo[1,2-a]pyrazines via MCRs. researchgate.net
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines. acs.orgnih.gov This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), improved yields, and often higher product purity. acs.orgnih.gov
Combining microwave irradiation with solvent-free conditions represents a particularly sustainable approach. nih.govscispace.com This method eliminates the need for potentially toxic and volatile organic solvents, reducing environmental impact and simplifying product workup. nih.gov For example, a facile microwave-assisted, solvent-free reaction has been developed for synthesizing imidazo[1,2-a]pyridines, showcasing high efficiency and good functional group tolerance. scispace.com Another efficient protocol for synthesizing imidazo[1,2-a]pyridines and pyrazines utilizes a green solvent system of H₂O-IPA under microwave irradiation, achieving excellent yields in short reaction times. acs.orgacs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Solvent | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days | Often organic solvents (e.g., DMF, Ethanol) | Established and well-understood |
| Microwave-Assisted | Minutes | Green solvents (Water, IPA) or solvent-free | Rapid heating, reduced time, higher yields, energy efficient |
Information synthesized from multiple sources on green and microwave-assisted synthesis. acs.orgnih.gov
Catalyst-Mediated Reactions (e.g., Gold Nanoparticles, Iodine)
The use of novel catalysts is a cornerstone of modern synthetic chemistry, enabling efficient and selective transformations under mild conditions. In the synthesis of imidazo[1,2-a]pyrazines and their analogs, both metallic nanoparticles and simple, inexpensive catalysts like iodine have proven to be highly effective.
Gold Nanoparticles : Supported gold nanoparticles have been reported as a highly active and reusable catalyst for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines, which are structurally similar to imidazo[1,2-a]pyrazines. mdpi.comresearchgate.net This method represents a feasible green chemistry approach, characterized by mild reaction conditions, an environmentally friendly process, and high yields, reflecting the high activity of the nanocatalyst. mdpi.com
Iodine : Molecular iodine has been established as a cost-effective, readily available, and benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. rsc.orgnih.gov This method proceeds efficiently at room temperature, offering good yields and a simple workup procedure. nih.gov The use of iodine as a catalyst is particularly attractive for its low toxicity and cost-effectiveness compared to many metal-based catalysts. nih.gov Ultrasonication has also been used in conjunction with an iodine catalyst in an aqueous medium to afford high product yields in short reaction times. nih.gov
Scale-Up Considerations for Imidazo[1,2-a]pyrazine Production
Transitioning a synthetic route from laboratory-scale to industrial production presents numerous challenges. For imidazo[1,2-a]pyrazines, key considerations for scale-up include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, catalyst loading and reusability, and the simplicity of the product isolation and purification process.
While specific scale-up data for this compound is not widely published, studies on related compounds provide valuable insights. For instance, the feasibility of scaling up an iodine-catalyzed, multicomponent reaction for an imidazo[1,2-a]pyridine derivative was successfully demonstrated through a gram-scale synthesis. nih.gov The reaction, when scaled up to the 5 mmol level, provided the desired product in a high yield (91%), suggesting the protocol is robust and efficient for larger-scale production. nih.gov
The development of one-pot procedures and the use of heterogeneous or easily removable catalysts are particularly advantageous for large-scale synthesis as they minimize intermediate handling and simplify purification. mdpi.comnih.gov Green chemistry approaches, such as using water as a solvent or employing microwave technology, can also offer economic and environmental benefits at an industrial scale by reducing energy consumption and waste generation. acs.org
Elucidation of the Mechanism of Action of 8 Chloro 6 Phenylimidazo 1,2 a Pyrazine
Identification and Validation of Molecular Targets
Target Deconvolution Strategies
There are no published studies detailing the target deconvolution strategies employed to identify the molecular targets of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine.
Target Engagement Studies
No target engagement studies for this compound have been reported in the scientific literature.
Downstream Signaling Pathway Modulation
Analysis of Cellular Signaling Cascades (e.g., Phosphorylation)
Information regarding the modulation of cellular signaling cascades, such as phosphorylation events, by this compound is not available.
Gene Expression and Proteomic Profiling
There are no publicly available gene expression or proteomic profiling studies that have been conducted to assess the effects of this compound.
Cellular Effects and Functional Phenotypes (excluding safety/adverse effects)
Specific cellular effects and functional phenotypes resulting from treatment with this compound have not been characterized in the available literature.
Cell Cycle Progression Analysis
There is no available data from cell-based assays that have analyzed the effects of this compound on the progression of the cell cycle.
Apoptosis Induction Pathways
Specific studies investigating whether this compound induces programmed cell death (apoptosis) and the specific molecular pathways involved have not been reported.
Inhibition of Specific Cellular Processes (e.g., tubulin polymerization)
While some imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as inhibitors of tubulin polymerization, there is no direct evidence to confirm that this compound shares this mechanism of action.
Structure-Based Mechanism Insights from Ligand-Target Interactions
Without an identified biological target for this compound, there are no available studies on its ligand-target interactions to provide structure-based mechanistic insights.
Structure Activity Relationship Sar Studies of 8 Chloro 6 Phenylimidazo 1,2 a Pyrazine Derivatives
Impact of Substituents on the Imidazo[1,2-a]pyrazine (B1224502) Core
The biological activity of imidazo[1,2-a]pyrazine derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic core. rsc.org Key positions for substitution that have been explored include the 8-position, the 6-phenyl group, and other positions on the imidazole (B134444) ring, such as C-2 and C-3. tsijournals.com
The 8-position of the imidazo[1,2-a]pyrazine core is a critical site for modification, and substitutions at this position have been shown to have a profound impact on biological activity. For instance, the introduction of an amino group at the C8 position has been found to be a key factor for enhancing the antioxidant properties of certain derivatives. tsijournals.comtsijournals.com
Research on Aurora kinase inhibitors has also highlighted the importance of the 8-position. nih.gov Modifications at this site, in conjunction with other changes, were aimed at improving pharmacokinetic properties such as oral bioavailability. Blocking oxidative metabolism at benzylic positions and reducing the basicity of amines in this region were found to be crucial for developing compounds with favorable biological profiles. nih.gov
| Compound Series | Substitution at C8 | Observed Effect | Reference |
|---|---|---|---|
| Antioxidant imidazo[1,2-a]pyrazines | Amination (introduction of -NH2) | Improved antioxidant activity. | tsijournals.comtsijournals.com |
| Bacterial type IV secretion inhibitors | Various amino groups | Modulation of inhibitory activity against VirB11 ATPase HP0525. | nih.govnih.gov |
| Aurora kinase inhibitors | Fluoroamine and deuterated analogues | Improved oral absorption and exposure. | nih.gov |
The 6-phenyl group is another key feature of this class of compounds, and its substitution pattern can significantly affect biological activity. In a series of novel 6-substituted imidazo[1,2-a]pyrazines, palladium-catalyzed reactions were employed to introduce diverse functionalities. researchgate.net These modifications were shown to influence the compounds' ability to inhibit H+/K+-ATPase.
The regiochemistry of substitution on the 6-phenyl ring is also a critical factor. For example, in the development of inhibitors for the bacterial type IV secretion system, both 2- and 3-aryl substituted regioisomers were synthesized and evaluated. nih.govresearchgate.net The relative position of the substituent on the phenyl ring can alter the molecule's electronic properties and steric profile, leading to different binding affinities and biological responses. The synthesis of these regioisomers often requires flexible synthetic routes to control the placement of the aryl group. nih.govresearchgate.net
Substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyrazine ring have also been extensively investigated to establish SAR. rsc.orgtsijournals.com These positions offer additional points for structural diversification to fine-tune the biological activity of the lead compounds.
In the development of anti-ulcer agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold, substitutions at the 3-position were found to be crucial for cytoprotective properties. nih.gov Similarly, for imidazo[1,2-a]pyrazine derivatives, modifications at C-2 and C-3 have been explored for various therapeutic targets. For instance, in a study on Aurora kinase inhibitors, substitutions on the imidazole portion of the scaffold were part of the optimization strategy to enhance potency and pharmacokinetic profiles. nih.govresearchgate.net
A study on inhibitors of the bacterial type IV secretion system involved the synthesis and evaluation of both 2- and 3-aryl substituted imidazo[1,2-a]pyrazines. nih.gov This allowed for a direct comparison of the regioisomers and provided valuable insights into the SAR of these compounds. The regiochemistry was confirmed using 2D NMR techniques, which are essential for distinguishing between the 2- and 3-substituted isomers. nih.gov
| Position | Type of Substitution | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| C-2 | Aryl groups | Bacterial type IV secretion | Regioisomeric comparison with C-3 substitution provided SAR insights. | nih.gov |
| C-3 | Aryl groups | Bacterial type IV secretion | Flexible synthetic routes developed for both 2- and 3-aryl regioisomers. | nih.gov |
| C-2, C-3 | Various substituents | Antioxidant activity | Substitutions at these positions were investigated alongside C-8 modifications. | tsijournals.com |
| C-2, C-3 | Various substituents | Aurora kinase inhibition | Modifications contributed to improved potency and pharmacokinetic profiles. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 8-Chloro-6-phenylimidazo[1,2-a]pyrazine derivatives and related compounds, QSAR models have been developed to guide the design of new analogs with improved potency.
The development of a robust QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its topological, electronic, and steric properties.
In a QSAR study on imidazo[1,2-a]pyrazine derivatives for their cytotoxic effects, a wide range of descriptors were computed. ijirset.comresearchgate.net These included:
Topological descriptors: Formula Weight, Molar Volume, Molecular Weight, Molar Refractivity, Parachor, Density, Refractive Index, Surface Tension, and Polarizability.
Electronic descriptors: Total energy (E), highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), the energy gap between LUMO and HOMO, the total dipole moment of the molecules (μ), absolute hardness (η), absolute electron negativity (χ), and reactivity index (ω). ijirset.comresearchgate.net
For 3D-QSAR models of 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors, the models were built using target-based alignment from docked poses. japsonline.com The contour maps generated from these models highlighted the importance of steric and hydrophobic interactions as significant contributors to the compounds' activity. japsonline.com
The ultimate goal of developing QSAR models is to use them to predict the biological activity of newly designed compounds before their synthesis. This predictive capability can significantly save time and resources in the drug discovery process.
A QSAR model developed for imidazo[1,2-a]pyrazine derivatives against cancer cell lines demonstrated good predictive power, as indicated by statistical parameters such as the squared correlation coefficient (R²) and the predictive correlation coefficient (q²). ijirset.comresearchgate.net For instance, a 3D-QSAR model for 8-amino-imidazo[1,5-a]pyrazine derivatives showed a predictive correlation coefficient (q²) of 0.67 for a Gaussian-based model and 0.60 for a field-based model, with conventional correlation coefficients (r²) of 0.93 and 0.92, respectively. japsonline.com
These models can provide valuable insights into the structural requirements for enhanced activity. For example, the contour maps from 3D-QSAR studies can visually represent the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for optimal biological activity. This information is instrumental in guiding the design of new, more potent analogs of this compound.
Stereochemical Considerations in Imidazo[1,2-a]pyrazine Derivatives (if applicable)
The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, stereochemical considerations become highly relevant when derivatives are synthesized that introduce chiral elements into the structure. Chirality can be introduced in several ways, such as through the addition of a substituent with a stereocenter or by the creation of a chiral axis leading to atropisomerism.
The introduction of a chiral center, for example, by substituting the imidazo[1,2-a]pyrazine core with a chiral moiety, would result in the formation of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. While specific studies on the stereoselective synthesis and differential activity of chiral derivatives of this compound are not extensively reported in the literature, it is a critical aspect to consider in the design of new analogs. For instance, in a study on tetrahydroimidazo[1,2-a]pyrazine derivatives, the use of a specific stereoisomer of serine in the synthesis led to the (R)-configured final product. researchgate.net
Another potential source of stereoisomerism in derivatives of this compound is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In the case of 6-phenylimidazo[1,2-a]pyrazine derivatives, the bond between the imidazopyrazine core and the phenyl group at the C-6 position could potentially be subject to restricted rotation if bulky substituents are present on the phenyl ring or at the adjacent C-5 position of the imidazopyrazine core. This restricted rotation would create a chiral axis, leading to the existence of stable or interconverting atropisomers. Each atropisomer could have a distinct three-dimensional arrangement and, consequently, a different biological activity. nih.gov Studies on substituted biaryl systems have shown that atropisomers can indeed have vastly different biological profiles. nih.gov Theoretical and experimental investigations have also been conducted on the rotameric conformations of substituted imidazo[1,2-a]pyrazines, which are stabilized by intramolecular interactions. rsc.org
Computational Approaches in the Study of 8 Chloro 6 Phenylimidazo 1,2 a Pyrazine
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 8-Chloro-6-phenylimidazo[1,2-a]pyrazine, to the active site of a target protein. This allows for the elucidation of the likely mechanism of action and the identification of key intermolecular interactions that stabilize the complex.
Identification of Binding Modes and Key Interactions
Molecular docking simulations are instrumental in visualizing how a ligand fits within a protein's binding pocket. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, studies have shown that these compounds can establish a variety of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for their biological activity.
For instance, in a study of imidazo[1,2-a]pyrazine derivatives as potential tubulin inhibitors, docking simulations revealed that a lead compound, TB-25, fits well into the colchicine binding site of tubulin. nih.gov The simulation showed that the imidazo[1,2-a]pyrazine core and its substituents formed key hydrogen bonds and hydrophobic interactions with residues in the binding pocket, explaining its potent inhibitory activity. nih.gov Similarly, docking studies of the imidazo[1,2-a]pyrazine derivative A4 against the influenza virus nucleoprotein (NP) identified specific hydrogen bonds and hydrophobic interactions that anchor the molecule within the protein's binding site. acs.orgnih.gov
Such analyses for this compound would involve docking it into a relevant biological target. The simulation would identify the most stable binding pose and highlight the specific amino acid residues that interact with the phenyl group, the chloro substituent, and the core heterocyclic system, thereby guiding further optimization of the compound's structure to enhance binding affinity and selectivity.
Binding Energy Calculations and Affinity Predictions
A primary output of molecular docking is the calculation of a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) binding energy value typically corresponds to a higher predicted binding affinity. These scores are used to rank different compounds and prioritize them for synthesis and biological testing.
In studies involving pyrazine-based heterocycles, docking scores have been successfully used to predict antibacterial activity. nih.govresearchgate.net For example, a pyrazine-pyridone derivative, compound 5d, showed a high binding affinity with a score of -7.4519 kcal/mol against a bacterial target, which correlated with its potent antibacterial action. nih.govresearchgate.net This score was attributed to strong hydrogen-donor and π-hydrogen bond interactions. nih.govresearchgate.net For this compound, calculating its binding energy with a target protein would provide a quantitative estimate of its potential efficacy, allowing for direct comparison with known inhibitors or other candidate molecules.
| Compound Class | Target Protein | Predicted Binding Energy/Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Pyrazine-pyridone derivative (5d) | Bacterial Enzyme (PDB: 4DUH) | -7.4519 | Hydrogen-donor bonds, π-hydrogen bonds |
| Imidazo[1,2-a]pyrazine derivative (TB-25) | Tubulin (Colchicine site) | Not specified | Hydrogen bonds, Hydrophobic interactions |
| Imidazo[1,2-a]pyrazine derivative (A4) | Influenza Nucleoprotein (NP) | Not specified | Hydrogen bonds, Hydrophobic interactions |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode, observe conformational changes, and provide a more refined calculation of binding free energy.
An MD simulation of an imidazo[1,2-a]pyrazine derivative, A4, complexed with the influenza nucleoprotein was performed for 150 nanoseconds to evaluate the stability of the docked pose. acs.orgnih.gov Analysis of the root-mean-square deviation (RMSD) from the simulation trajectory can indicate whether the ligand remains stably bound within the active site or if the complex is unstable. acs.orgnih.gov For a compound like this compound, an MD simulation would be a critical step to validate the docking results and confirm that the key interactions identified are maintained over time, providing greater confidence in its predicted mechanism of action.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor ADME profiles.
Gastrointestinal Absorption and Blood-Brain Barrier Permeability Prediction
Predicting a compound's ability to be absorbed from the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB) is crucial for determining its potential as an orally administered drug, particularly for central nervous system (CNS) targets. Computational models use physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) to make these predictions.
Studies on various heterocyclic compounds, including those with an imidazo[1,2-a]pyrazine-like core, have shown that these models can effectively forecast absorption and permeability. researchgate.net For a good oral drug candidate, high GI absorption is desired. BBB permeability is predicted using logBB values; a value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates it is likely confined to the periphery. researchgate.net For CNS permeability, a logPS value greater than -2 is indicative of penetration. researchgate.net Predictions for imidazo[1,2-a]pyrazine derivatives often show high GI absorption and variable BBB permeability depending on their specific substitutions. researchgate.netnih.gov
| Compound Class / Derivative | Predicted GI Absorption (%) | Predicted logBB | Predicted CNS Permeability (logPS) |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives (general) | High (e.g., 89-92%) | -0.3 to 0.2 | -1.2 to -1.6 |
| Pyrazolo[1,5-c]pyrimidine (JNJ-61432059) | Data not specified | Brain penetrant (Kpu,u = 0.4) | Data not specified |
Metabolic Stability and Cytochrome P450 Interaction Prediction
A compound's metabolic stability and its potential to interact with cytochrome P450 (CYP) enzymes are critical determinants of its half-life and potential for drug-drug interactions. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Research on the imidazo[1,2-a]pyrazine derivative A4 included an in vitro assessment of its inhibitory effects on five key CYP subtypes. acs.orgnih.gov The results showed that A4 had no significant inhibitory effect on CYP1A2 and only minimal inhibition of CYP2D6, suggesting a low risk of drug-drug interactions mediated by these enzymes. acs.orgnih.gov Furthermore, the compound exhibited high metabolic stability in human plasma. nih.gov Another study noted that certain imidazo[1,2-a]pyrazine derivatives were flagged for cross-reactivity with CYP2C9, preventing their further development. nih.gov Applying these predictive models to this compound would be essential to forecast its metabolic fate and interaction profile, guiding its development as a potential therapeutic agent.
| Compound | CYP Isozyme | Predicted/Measured Interaction |
|---|---|---|
| Imidazo[1,2-a]pyrazine A4 | CYP1A2 | No inhibition |
| CYP2D6 | Minimal inhibition (IC50 = 23.20 µM) | |
| Imidazo[1,2-a]pyrazine Indazole 12 | CYP2C9 | Inhibition (IC50 = 500 nM) |
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. In silico models provide a rapid and cost-effective means to estimate the plasma protein binding (PPB) potential of compounds like this compound early in the drug discovery process. These predictive models are typically built using Quantitative Structure-Activity Relationship (QSAR) methodologies, which correlate molecular descriptors with experimentally determined PPB values.
For a given compound, a set of physicochemical and topological descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity, size, shape, and hydrogen bonding capacity. Lipophilicity, often expressed as LogP or LogD, is one of the most significant factors, as hydrophobic interactions are a primary driver of binding to albumin, the main drug-binding protein in plasma.
Computational tools can generate numerous descriptors for this compound. These values are then fed into a previously established mathematical model, often based on multiple linear regression, support vector machines, or other machine learning algorithms, to predict the percentage of the compound that will be bound to plasma proteins. While specific experimental data for this compound is not publicly available, the table below illustrates the key molecular descriptors that would be utilized in such a predictive model.
| Molecular Descriptor | Description | Relevance to Plasma Protein Binding (PPB) |
|---|---|---|
| LogP/LogD | Octanol-water partition coefficient; a measure of lipophilicity. | Higher lipophilicity generally leads to increased binding to hydrophobic pockets in plasma proteins like albumin. |
| Molecular Weight (MW) | The mass of the molecule. | Larger molecules may have more surface area for interaction, often correlating with higher PPB. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Higher TPSA can indicate lower PPB due to increased hydrophilicity. |
| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Can influence binding to specific sites on plasma proteins, though the effect is secondary to lipophilicity. |
| Aromatic Ring Count | The number of aromatic rings in the structure. | Aromatic rings can engage in π-π stacking interactions with protein residues, contributing to binding. |
De Novo Design and Scaffold Hopping Strategies
De novo design and scaffold hopping are powerful computational strategies used to discover novel chemotypes with desired biological activity. These methods are particularly valuable for generating new intellectual property, improving potency, or optimizing pharmacokinetic properties while retaining the key pharmacophoric features of a known active molecule.
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar 3D arrangement of essential functional groups. This technique has been successfully applied to identify novel series based on the imidazo[1,2-a]pyrazine core. In one notable example, a scaffold hopping exercise was conducted to find alternatives to a triazolopyridine-based compound. acs.org Using computational methods that assess 3D shape and electrostatic similarity, the imidazo[1,2-a]pyrazin-8-one scaffold was identified as a promising replacement. acs.org This new scaffold mimicked important pharmacophoric features, including the position of a hydrogen bond acceptor and the vectors for substituents, leading to a new chemical series with encouraging activity. acs.org
De novo design, on the other hand, involves building a novel molecule from scratch or by connecting smaller fragments within the binding site of a target protein. If the protein target for this compound is known, computational algorithms can be used to design new molecules that fit the binding pocket and form favorable interactions, potentially leading to analogs with improved affinity and selectivity.
Design of Novel Imidazo[1,2-a]pyrazine Analogs
The design of novel analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications affect biological activity. The imidazo[1,2-a]pyrazine scaffold offers several positions (C2, C3, C6, and C8) for chemical modification to explore the SAR and optimize properties.
A common strategy involves modifying the substituent at the C8 position. The 8-chloro group serves as a versatile chemical handle for introducing a wide range of functionalities. For instance, synthetic protocols have been designed for the nucleophilic substitution of a halogen at the C8 position with various cyclic and acyclic secondary amines. This approach allows for the systematic exploration of how different substituents at this position impact the target activity. Research has also focused on the synthesis of 8-amino imidazo[1,2-a]pyrazine derivatives and bioconjugates to enhance selectivity for specific biological targets. nih.gov
The table below summarizes key strategies for the design of novel imidazo[1,2-a]pyrazine analogs based on modifying the core structure of this compound.
| Modification Position | Design Strategy | Rationale / Goal |
|---|---|---|
| C8-Position | Replace chloro group with various amines (e.g., piperazinyl, morpholino). nih.gov | Explore SAR, improve potency, modulate solubility, and alter receptor binding profiles. |
| C3-Position | Introduce substituents via reactions like bromination followed by coupling. | Probe for additional binding interactions and enhance biological activity. |
| C2-Position | Vary the aryl group (currently phenyl). | Optimize hydrophobic and steric interactions within the target's binding site. |
| C8-Position | Attach peptide recognition moieties via linkers. nih.gov | Create bivalent inhibitors to improve selectivity and probe protein-protein interactions. |
Virtual High-Throughput Screening for Hit Identification
Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and less expensive than physically screening millions of compounds in a lab.
There are two main types of vHTS:
Structure-Based Virtual Screening (SBVS): This method requires a 3D structure of the target protein. Computer algorithms "dock" molecules from a library into the binding site of the protein, and a scoring function is used to estimate the binding affinity.
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules is available. A model, or pharmacophore, is built based on the structural features of the known active compounds. This model is then used to search libraries for other molecules that share these features.
A collaborative in silico screening project provides a powerful example of the LBVS approach. nih.govrsc.org In this effort, a known active compound with an imidazo[1,2-a]pyridine (B132010) core (a scaffold closely related to imidazo[1,2-a]pyrazine) was used as a "seed" molecule. nih.govresearchgate.net This seed was used to perform ligand-based similarity searches across several proprietary pharmaceutical company libraries, totaling millions of compounds. nih.govrsc.org This virtual screening rapidly identified a larger set of related compounds, which helped to validate the initial hit and expand the chemical series for further optimization. nih.gov This same methodology can be applied using this compound as a starting point to identify novel hits from vast virtual libraries.
The typical workflow for a vHTS campaign is outlined in the table below.
| Step | Description | Key Activities |
|---|---|---|
| 1. Preparation | Define the project goal and prepare necessary inputs. | Prepare 3D target structure (for SBVS) or select reference ligands (for LBVS). Prepare and filter the compound library. |
| 2. Screening | Run the computational screening process. | Docking of all library compounds (SBVS) or comparing library compounds to the pharmacophore/reference (LBVS). |
| 3. Hit Selection | Analyze results and select a subset of compounds for further testing. | Rank compounds based on docking score or similarity score. Apply filters for drug-like properties. Visually inspect top-ranked hits. |
| 4. Experimental Validation | Procure and test the selected hits in biological assays. | Confirm activity and potency of the computationally identified hits through in vitro experiments. |
Design and Synthesis of Advanced Imidazo 1,2 a Pyrazine Analogs and Conjugates
Lead Optimization Strategies for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine and its Series
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For the imidazo[1,2-a]pyrazine (B1224502) series, these strategies often revolve around systematic structural modifications to establish a robust structure-activity relationship (SAR).
Detailed Research Findings:
A primary strategy involves exploring substitutions at various positions of the imidazo[1,2-a]pyrazine core. nih.gov The main pharmacophore often consists of the bicyclic core, a phenyl group at one position (like C6), and a linker at another. nih.gov Optimization efforts focus on peripheral changes around this core. nih.gov
In the development of selective negative modulators for the AMPA receptor, a high-throughput screening (HTS) campaign identified an imidazo[1,2-a]pyrazine derivative as a promising lead. nih.gov Subsequent lead optimization involved extensive SAR studies by modifying the C-2, C-3, and C-8 positions of the scaffold. nih.gov For instance, starting with a lead compound featuring a p-chlorophenyl group at the C-2 position, researchers found that replacing it with a p-fluorophenyl group retained potency while improving lipophilic ligand efficiency. nih.gov
Further optimization focused on the C-3 and C-8 positions. The dramatic difference in potency between a phenol (B47542) at C-3 and a methoxy (B1213986) derivative highlighted the importance of a hydrogen-bond donor at this position. nih.gov Constraining this hydrogen-bond donor within a heterocyclic ring, such as an oxindole (B195798) or indazole, led to subnanomolar compounds. nih.gov At the C-8 position, various cyclic amines were explored to improve potency and metabolic stability. nih.gov While a morpholine (B109124) group was the initial substituent, replacing it with a 4-fluoropiperidine (B2509456) moiety significantly increased potency. nih.gov However, these modifications sometimes led to increased efflux by P-glycoprotein (Pgp), a common challenge in optimizing brain penetration. nih.gov
Another lead optimization effort focused on developing antimalarial agents with activity on Plasmodium liver stages. nih.gov The strategy centered on making peripheral changes to the imidazo[1,2-a]pyrazine core to improve both potency and the pharmacokinetic (PK) profile. nih.gov Optimization of solubility and other PK properties led to the identification of compounds suitable for in vivo evaluation. nih.gov Compound KDU691, an optimized analog, demonstrated 100% protection in a causal prophylaxis model in mice with a single oral dose. nih.gov
Table 1: SAR of Imidazo[1,2-a]pyrazine Analogs as AMPAR/γ-8 Modulators Data derived from research on selective AMPAR negative modulators. nih.gov
| Compound | C-2 Substitution | C-3 Substitution | C-8 Substitution | Potency (pIC₅₀) |
|---|---|---|---|---|
| 6 | p-chlorophenyl | phenol | morpholine | 7.3 |
| 7 | p-fluorophenyl | phenol | morpholine | 7.9 |
| 8 | p-fluorophenyl | methoxyphenyl | morpholine | 6.3 |
| 11 | p-fluorophenyl | oxindole | morpholine | 8.8 |
| 12 | p-fluorophenyl | indazole | morpholine | 8.7 |
| 14 | p-fluorophenyl | oxindole | 4-fluoropiperidine | 9.0 |
Prodrug Strategies for Imidazo[1,2-a]pyrazine Derivatives
Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, limited bioavailability, or instability. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. google.com
Detailed Research Findings:
For the imidazo[1,2-a]pyrazine class, various prodrug approaches have been considered. One documented example involves the design of imidazo[1,2-a]pyrazine-3-(7H)-one derivatives as prodrugs for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net This strategy aimed to leverage the imidazopyrazine scaffold to carry and release the active NSAID, potentially altering its pharmacokinetic profile or reducing gastrointestinal side effects.
While direct examples for the this compound series are not extensively published, patent literature for related heterocyclic systems like imidazo[1,2-b]pyridazines outlines the general principles. google.com Prodrugs can be designed to be more easily administered than the parent drug, for example, by improving oral bioavailability or enhancing solubility in pharmaceutical formulations. google.com This often involves attaching a promoiety to the active drug, which is cleaved under physiological conditions to release the parent compound.
Development of Bivalent Compounds and Bioconjugates
Bivalent compounds and bioconjugates represent a sophisticated approach to drug design, where two pharmacophores (or a pharmacophore and a targeting moiety) are linked together. This can lead to increased potency, selectivity, and novel mechanisms of action.
Detailed Research Findings:
The imidazo[1,2-a]pyrazine scaffold has been successfully used as a core component in bivalent inhibitors. In one notable example, researchers targeted the VirB11 ATPase, a key virulence factor in Helicobacter pylori. nih.govucl.ac.uk The lead compound, an 8-amino-imidazo[1,2-a]pyrazine derivative that acts as a competitive inhibitor of ATP, was incorporated into peptide-small molecule bivalent compounds. ucl.ac.uk
The design of these bioconjugates was guided by the hexameric structure of the target protein. nih.gov The small molecule (the imidazo[1,2-a]pyrazine derivative) was designed to bind to the enzyme's active site, while a peptide moiety was designed to mimic the subunit-subunit interactions of the protein hexamer. nih.govucl.ac.uk The objective was for the peptide portion to disrupt the formation of the functional hexamer while the small molecule simultaneously inhibited the ATPase active site. ucl.ac.uk Various bioconjugation methods were explored to link the peptide and the small molecule, including:
Cross metathesis
Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
Cysteine-maleimide conjugation nih.gov
These efforts aim to improve the selectivity and potency of the inhibitors and to develop tools for studying the assembly of the target protein complex. nih.gov
Fragment-Based Drug Design (FBDD) Leveraging Imidazo[1,2-a]pyrazine Moieties
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. The imidazo[1,2-a]pyrazine scaffold is well-suited for such approaches due to its synthetic tractability and its role as a "privileged scaffold" that can interact with multiple biological targets. rsc.orgnih.gov
Detailed Research Findings:
While direct FBDD campaigns starting with an imidazo[1,2-a]pyrazine fragment are not widely reported, many lead optimization programs employ principles that are central to FBDD. For instance, structure-based design, a cornerstone of FBDD, has been applied to imidazo[1,2-a]pyrazine-based inhibitors. The co-crystallization of an imidazo[1,2-a]pyrazine derivative with its target, Aurora-A kinase, provided detailed insight into the binding interactions. researchgate.net This structural information allowed for the rational design of new analogs with improved potency and selectivity by targeting specific residues in the ATP-binding site. researchgate.net
Furthermore, the systematic exploration of different substituents at various positions of the imidazo[1,2-a]pyrazine core, as seen in the development of AMPAR modulators and antimalarials, mirrors the fragment elaboration process. nih.govnih.gov In these studies, different chemical moieties (fragments) are attached to the core scaffold, and their contribution to binding affinity and other properties is systematically evaluated. This approach, sometimes referred to as function-oriented synthesis (FOS), leverages a core scaffold to rapidly explore chemical space and identify key interactions, which is conceptually similar to growing a fragment into a larger, more potent molecule. drugbank.comnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Characterization Excluding Safety/toxicity and Human Data
In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess this parameter. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, metabolic stability has been a key area of optimization.
In a study focused on the discovery of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, the metabolic stability of various analogues was evaluated in mouse liver microsomes. The data from these studies are crucial for selecting candidates with favorable pharmacokinetic properties for further development. While specific data for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is not available, the general class of imidazo[1,2-a]pyrazines has been shown to have variable stability depending on the substitutions on the core structure. For instance, a lead compound from this class, which was not explicitly named, demonstrated sufficient stability to warrant further in vivo studies. nih.gov
Interactive Data Table: Representative Metabolic Stability of an Imidazo[1,2-a]pyrazine Derivative
| Test System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | Mouse | Data not specified | Data not specified |
Note: Specific values for half-life and intrinsic clearance for a representative imidazo[1,2-a]pyrazine derivative were not detailed in the available public-domain literature. However, it was noted that a lead compound possessed "efficient pharmacokinetic properties." nih.gov
Preclinical Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. High plasma protein binding can limit the free fraction of a compound, potentially affecting its efficacy.
There is no specific information available in the public domain regarding the plasma protein binding characteristics of this compound or its close analogues. Generally, the determination of plasma protein binding is a standard component of preclinical drug development. nih.gov
Interactive Data Table: Plasma Protein Binding of a Representative Imidazo[1,2-a]pyrazine Derivative
| Species | Method | Protein Binding (%) |
| Data not available | Data not available | Data not available |
Excretion Pathways in Preclinical Models
Understanding the routes of elimination of a drug and its metabolites is fundamental to characterizing its disposition. Preclinical studies in animal models are used to identify the primary pathways of excretion, which are typically via the kidneys (urine) or the liver (feces).
Specific details on the excretion pathways for this compound have not been reported in the available literature.
Preclinical Pharmacodynamic Endpoints (e.g., Target Occupancy in Animal Tissues)
Pharmacodynamic studies aim to understand the relationship between drug concentration and its pharmacological effect. A key endpoint in preclinical studies is the measurement of target occupancy in relevant tissues, which provides evidence that the drug is engaging with its intended biological target.
For the imidazo[1,2-a]pyrazine class, pharmacodynamic properties have been investigated in the context of their therapeutic targets. For example, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov In a preclinical study, a lead imidazo[1,2-a]pyrazine derivative was shown to enhance the mRNA expression of downstream target genes of the cGAS-STING pathway, such as IFNB1, CXCL10, and IL6, confirming its mechanism of action in a cellular context. nih.gov
Furthermore, in vivo studies with a lead compound from this class demonstrated significant antitumor efficacy when combined with an anti-PD-1 antibody in a murine model. nih.gov This provides strong evidence of target engagement and a pharmacodynamic effect in a disease-relevant animal model.
Interactive Data Table: Preclinical Pharmacodynamics of a Representative Imidazo[1,2-a]pyrazine Derivative
| Model | Endpoint | Observation |
| In Vitro (Cell-based assay) | mRNA expression of IFNB1, CXCL10, IL6 | Enhanced expression |
| In Vivo (Murine tumor model) | Tumor Growth Inhibition | 77.7% in combination with anti-PD-1 antibody |
Future Perspectives and Translational Research Pathways for Imidazo 1,2 a Pyrazine Derivatives
Exploration of Novel Biological Targets and Therapeutic Areas
The structural versatility of the imidazo[1,2-a]pyrazine (B1224502) scaffold makes it a fertile ground for the discovery of inhibitors for novel biological targets. rsc.org While these derivatives have been investigated for their effects on established targets like PI3K/mTOR and Aurora kinases, the future lies in exploring new therapeutic avenues. researchgate.netnih.gov
One emerging area of interest is the inhibition of the Gαq/11 signaling pathway, which is frequently mutated in uveal melanoma. A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as Gαq/11 inhibitors, with one compound, GQ352, showing selective antiproliferative activity against uveal melanoma cells. nih.gov This compound was found to directly bind to Gαq and disrupt the Gαβγ heterotrimer, showcasing a novel mechanism of action for this class of molecules. nih.gov
Another promising target is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. acs.orgnih.gov An imidazo[1,2-a]pyrazine derivative, compound 7, has been identified as a highly potent and selective ENPP1 inhibitor. acs.orgnih.gov This compound enhances the expression of downstream target genes of the STING pathway, suggesting its potential in cancer immunotherapy. acs.orgnih.gov
Furthermore, the imidazo[1,2-a]pyridine (B132010) scaffold, structurally similar to imidazo[1,2-a]pyrazines, has shown activity against Mycobacterium tuberculosis by targeting QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain. nih.gov This suggests that imidazo[1,2-a]pyrazine derivatives could also be explored as potential treatments for tuberculosis and other infectious diseases by targeting microbial-specific enzymes.
The table below summarizes some of the novel biological targets being explored for imidazo[1,2-a]pyrazine and related derivatives.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Imidazo[1,2-a]pyrazines | Gαq/11 | Uveal Melanoma | GQ352 directly binds to Gαq and inhibits its signaling pathway. nih.gov |
| Imidazo[1,2-a]pyrazines | ENPP1 | Cancer Immunotherapy | Compound 7 is a potent and selective inhibitor, enhancing the cGAS-STING pathway. acs.orgnih.gov |
| Imidazo[1,2-a]pyridines | QcrB | Tuberculosis | Inhibitors demonstrated potent activity against M. tuberculosis strains. nih.gov |
| Imidazo[1,2-a]pyrazines | PI3K/mTOR | Cancer | Compound 42 showed excellent dual inhibitory activity with an IC50 for PI3Kα of 0.06 nM and for mTOR of 3.12 nM. nih.gov |
| Imidazo[1,2-a]pyridines | KRAS G12C | Cancer | Compound I-11 was identified as a potent covalent inhibitor for KRAS G12C-mutated cells. rsc.org |
Integration with Combination Therapies (Preclinical Rationale)
The potential of imidazo[1,2-a]pyrazine derivatives can be significantly enhanced when used in combination with existing therapeutic agents. The preclinical rationale for such combinations is based on the principle of synergistic or additive effects, overcoming drug resistance, and reducing toxicity by using lower doses of each agent.
A compelling example is the combination of the ENPP1 inhibitor, compound 7, with an anti-PD-1 antibody. acs.orgnih.gov In a murine model, this combination resulted in a tumor growth inhibition rate of 77.7% and improved survival, demonstrating a synergistic effect between the immune-stimulating properties of the ENPP1 inhibitor and the checkpoint blockade of the anti-PD-1 antibody. acs.orgnih.gov
Similarly, imidazo[1,2-a]pyrazine derivatives that inhibit the PI3K/mTOR pathway could be combined with traditional chemotherapeutic agents. nih.gov Since the PI3K/mTOR pathway is a key survival pathway in many cancers, its inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.
The table below outlines potential combination therapies involving imidazo[1,2-a]pyrazine derivatives based on preclinical findings.
| Imidazo[1,2-a]pyrazine Derivative | Combination Partner | Rationale | Potential Indication |
| ENPP1 Inhibitor (e.g., Compound 7) | Anti-PD-1 Antibody | Enhancement of anti-tumor immune response. acs.orgnih.gov | Various Cancers |
| PI3K/mTOR Inhibitor | Chemotherapy | Sensitization of cancer cells to cytotoxic agents. nih.gov | Solid Tumors |
| Gαq/11 Inhibitor | MEK Inhibitors | Dual blockade of the Gαq/11 signaling pathway. | Uveal Melanoma |
Advanced Drug Delivery Systems for Imidazo[1,2-a]pyrazines
To improve the therapeutic efficacy and overcome the limitations of conventional drug administration, advanced drug delivery systems are being explored for imidazo[1,2-a]pyrazine derivatives. These systems aim to enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells, thereby minimizing off-target effects.
For instance, some imidazo[1,2-a]pyrazine derivatives have shown poor oral bioavailability and high clearance in preclinical studies, which could be addressed through advanced formulations. nih.gov Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can encapsulate the drug, protecting it from premature degradation and improving its pharmacokinetic profile.
Moreover, targeted drug delivery systems can be designed by conjugating the drug-loaded nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. This approach would increase the concentration of the drug at the tumor site, enhancing its anti-cancer activity while reducing systemic toxicity. The development of such systems is a critical step in translating promising imidazo[1,2-a]pyrazine derivatives into clinically viable drugs.
Bridging Preclinical Findings to Potential Investigational New Drug (IND) Applications
The transition of an imidazo[1,2-a]pyrazine derivative from a promising preclinical candidate to an Investigational New Drug (IND) is a complex, multi-step process. This pathway requires a comprehensive data package that demonstrates the compound's safety and potential efficacy for a specific indication.
Key components of an IND application include:
Pharmacology and Toxicology Studies: Extensive in vitro and in vivo studies are necessary to characterize the drug's mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. Toxicology studies in at least two animal species are required to determine the no-observed-adverse-effect-level (NOAEL) and to identify potential target organs for toxicity.
Chemistry, Manufacturing, and Controls (CMC): This section details the synthesis, purification, and characterization of the drug substance and the formulation of the drug product. The manufacturing process must be well-documented and reproducible to ensure the quality and consistency of the drug.
Clinical Protocol and Investigator Information: A detailed protocol for the proposed Phase 1 clinical trial must be submitted, outlining the study design, patient population, dosage, and safety monitoring procedures.
For an imidazo[1,2-a]pyrazine derivative to successfully navigate this process, a strong preclinical data package is essential. For example, a compound like the PI3K/mTOR inhibitor 42 would require further studies on its long-term toxicity, safety pharmacology, and genotoxicity before it could be considered for an IND application. nih.gov
Emerging Methodologies in Imidazo[1,2-a]pyrazine Research (e.g., Chemoproteomics)
The field of imidazo[1,2-a]pyrazine research is continuously evolving with the adoption of new and advanced methodologies. These techniques are crucial for target identification, mechanism of action studies, and the development of more potent and selective compounds.
Chemoproteomics is a powerful tool that can be used to identify the direct protein targets of a drug in a complex biological system. This approach involves using a chemical probe, typically a modified version of the drug, to capture its binding partners, which are then identified by mass spectrometry. For imidazo[1,2-a]pyrazine derivatives with unknown mechanisms of action, chemoproteomics can provide valuable insights into their molecular targets and cellular pathways.
Other emerging methodologies include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets, accelerating the discovery of new lead compounds.
Structure-Based Drug Design: With the increasing availability of protein crystal structures, computational methods can be used to design and optimize imidazo[1,2-a]pyrazine derivatives with improved binding affinity and selectivity for their targets.
Organoid Technology: Patient-derived organoids provide a more physiologically relevant model for preclinical drug testing compared to traditional 2D cell cultures, potentially improving the prediction of clinical outcomes.
The integration of these advanced methodologies will undoubtedly accelerate the discovery and development of the next generation of imidazo[1,2-a]pyrazine-based therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the imidazo[1,2-a]pyrazine core, particularly for derivatives like 8-Chloro-6-phenylimidazo[1,2-a]pyrazine?
- Answer : The imidazo[1,2-a]pyrazine scaffold can be synthesized via acid-catalyzed double cyclization and aromatization. For example, reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines in the presence of trifluoroacetic acid (TFA)/DMSO or dodecylbenzenesulfonic acid (DBSA)/toluene yield hybrid structures like 8-Chloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8e) in good yields (65–95%) . Functional group tolerance includes halogens (e.g., Cl, F) and methoxy substituents.
Q. How can structural regiochemistry and purity be confirmed for imidazo[1,2-a]pyrazine derivatives?
- Answer : X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated for 10-Fluoro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8c) (CCDC 1919367) . NMR (1H/13C) and HRMS (ESI-QTOF) are used for purity assessment. For example, 8e exhibits distinct 1H NMR signals at δ 8.32 (d, J=4.0 Hz) and 7.85–7.45 (m) for aromatic protons .
Q. What are the typical reaction conditions for introducing substituents (e.g., Cl, Br) at specific positions on the imidazo[1,2-a]pyrazine scaffold?
- Answer : Halogenation is achieved using halogenated o-phenylenediamines. For instance, 4-chloro-o-phenylenediamine reacts to form 8e, while 4-fluoro-o-phenylenediamine yields 8c. DBSA/toluene is preferred over TFA/DMSO for substrates sensitive to strong acids .
Advanced Research Questions
Q. How do structural modifications (e.g., fused rings, substituent positioning) influence photophysical properties in imidazo[1,2-a]pyrazine derivatives?
- Answer : Fusion of a benzene ring (e.g., naphtho[20,30:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine, 8h) enhances blue fluorescence intensity in solution due to extended π-conjugation. Substituents like methoxy groups (e.g., 8y) redshift emission wavelengths, while halogens (Cl, Br) increase photostability . Aggregation-induced emission (AIE) is observed in solid states, with quantum yields up to 0.45 .
Q. What strategies address regioselectivity challenges in synthesizing unsymmetrical imidazo[1,2-a]pyrazine derivatives?
- Answer : Use of unsymmetrical o-phenylenediamines (e.g., 4-fluoro-o-phenylenediamine) generates regioisomers (e.g., 8c and 8e). Separation relies on column chromatography, with regiochemistry confirmed via NOESY or X-ray . Catalyst optimization (e.g., iodine in ethanol) improves yields in multicomponent reactions .
Q. How does the imidazo[1,2-a]pyrazine scaffold interact with biological targets (e.g., kinases, receptors)?
- Answer : Derivatives like 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (2a) selectively bind α2-adrenergic receptors (Ki = 1.2 nM) over α1 receptors (Ki = 84 nM), attributed to conformational mimicry of mianserin . In kinase inhibition, imidazo[1,2-a]pyrazine-based GS-9973 targets Syk with IC50 = 7.6 nM, leveraging hydrogen bonding with kinase hinge regions .
Methodological Considerations
- Contradictions in Data : While TFA/DMSO generally provides high yields, some substrates (e.g., electron-deficient aryl groups) require DBSA/toluene to avoid side reactions .
- Biological Activity Validation : Use in vitro binding assays (e.g., radioligand displacement for receptors) and kinase inhibition profiling (e.g., Syk enzymatic assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
